1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
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Overview
Description
1-Benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the benzyl group.
- Formation of the thiadiazole ring.
- Coupling of the phenoxymethyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve optimizing the reaction conditions for each step to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-Benzyl-5-oxo-3-pyrrolidinecarboxamide
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness: 1-Benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is unique due to the presence of the thiadiazole ring and the phenoxymethyl group
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c26-19-11-16(13-25(19)12-15-7-3-1-4-8-15)20(27)22-21-24-23-18(29-21)14-28-17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,22,24,27) |
InChI Key |
NUWOJXMXRWKQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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